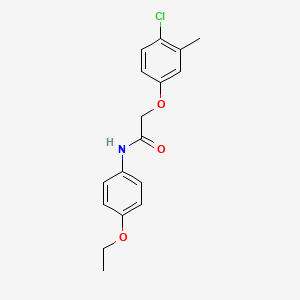![molecular formula C19H18ClN3O3 B5748312 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide is a chemical compound that has been extensively studied due to its potential for scientific research applications. It is commonly referred to as CPOP and is a member of the oxadiazole family of compounds. CPOP has been shown to have significant effects on both biochemical and physiological processes, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of CPOP is not fully understood, but it is thought to act as an inhibitor of certain enzymes involved in cellular processes. Specifically, CPOP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition leads to a decrease in the production of inflammatory mediators and has potential therapeutic applications.
Biochemical and Physiological Effects:
CPOP has been shown to have significant effects on both biochemical and physiological processes. In vitro studies have shown that CPOP can inhibit the production of reactive oxygen species (ROS) and decrease oxidative stress in cells. Additionally, CPOP has been shown to have anti-inflammatory effects, potentially through its inhibition of COX-2 activity. In vivo studies have also shown that CPOP can decrease inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
CPOP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, CPOP has been extensively studied, and its effects on various biological processes are well-documented. However, there are also limitations to the use of CPOP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions. Additionally, CPOP has not been extensively studied in human subjects, so its potential therapeutic applications are not yet fully understood.
Future Directions
There are several potential future directions for research involving CPOP. One area of interest is the development of CPOP analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its effects on various biological processes. Finally, there is potential for the development of CPOP-based therapies for the treatment of inflammatory and oxidative stress-related diseases.
Synthesis Methods
CPOP can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-chlorobenzoyl chloride with ethylamine to form N-ethyl-4-chlorobenzamide. This compound is then reacted with sodium hydride and 3-(2-methoxyethyl)-1,2,4-oxadiazole to form CPOP.
Scientific Research Applications
CPOP has been shown to have a wide range of scientific research applications. It has been used in studies investigating the mechanisms of action of various compounds on biological systems. CPOP has also been used as a tool for studying the effects of oxidative stress on cells and tissues. Additionally, CPOP has been used in studies investigating the role of various enzymes in cellular processes.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-23(19(24)15-6-4-5-7-16(15)25-2)12-17-21-18(22-26-17)13-8-10-14(20)11-9-13/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNHXXAKZYFKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminocarbonyl)phenyl]-2-methylbenzamide](/img/structure/B5748231.png)
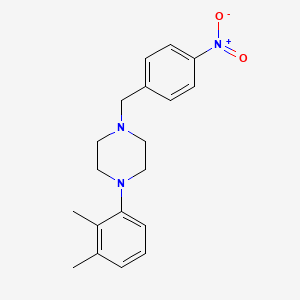
![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)
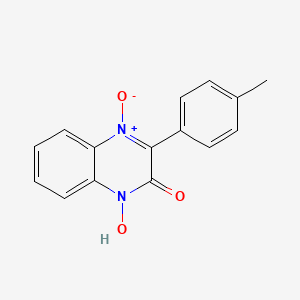
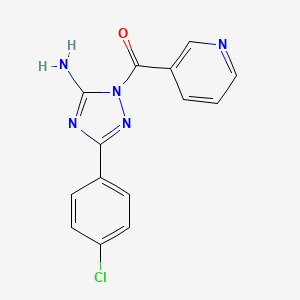

![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)


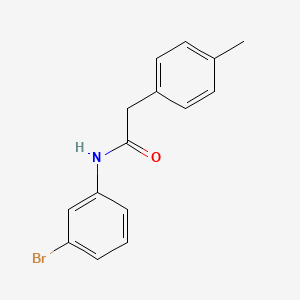
![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)
